Methyl (S)-(-)-2-isocyanato-3-methylbutyrate
Overview
Description
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate is an organic compound with the molecular formula C6H9NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-2-amino-3-methylbutyric acid with phosgene to form the corresponding isocyanate. The reaction is typically carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable products.
Mechanism of Action
The mechanism of action of Methyl (S)-(-)-2-isocyanato-3-methylbutyrate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the formation of stable urea and carbamate linkages in polymers and other materials.
Comparison with Similar Compounds
Methyl (S)-(-)-2-isocyanato-3-methylbutyrate can be compared with other isocyanates and related compounds:
Phenyl isocyanate: Similar in reactivity but differs in the aromatic nature of the phenyl group.
Methyl isocyanate: Similar in reactivity but lacks the chiral center and additional functional groups present in this compound.
Ethyl isocyanate: Similar in reactivity but differs in the alkyl chain length and lack of chirality.
Properties
IUPAC Name |
methyl (2S)-2-isocyanato-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6(8-4-9)7(10)11-3/h5-6H,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZXXSBCISMLJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30293-86-8 | |
Record name | Methyl (S)-(-)-2-Isocyanato-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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